molecular formula C32H46N2O3 B15172517 9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate CAS No. 918902-22-4

9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate

Cat. No.: B15172517
CAS No.: 918902-22-4
M. Wt: 506.7 g/mol
InChI Key: WQQNSVCWUJNVCA-UHFFFAOYSA-N
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Description

9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate is a synthetic organic compound known for its unique structural properties It belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with an appropriate phenol derivative. The final step involves esterification with prop-2-enoic acid to form the desired compound. The reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction produces aromatic amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate involves its interaction with molecular targets through its diazenyl group. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo photoisomerization also plays a role in its mechanism, allowing it to switch between different structural forms under light exposure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}nonyl prop-2-enoate stands out due to its specific combination of an octylphenyl group and a prop-2-enoate ester, which imparts unique physical and chemical properties. These features make it particularly suitable for applications in advanced materials and biological research .

Properties

CAS No.

918902-22-4

Molecular Formula

C32H46N2O3

Molecular Weight

506.7 g/mol

IUPAC Name

9-[4-[(4-octylphenyl)diazenyl]phenoxy]nonyl prop-2-enoate

InChI

InChI=1S/C32H46N2O3/c1-3-5-6-7-11-14-17-28-18-20-29(21-19-28)33-34-30-22-24-31(25-23-30)36-26-15-12-9-8-10-13-16-27-37-32(35)4-2/h4,18-25H,2-3,5-17,26-27H2,1H3

InChI Key

WQQNSVCWUJNVCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCOC(=O)C=C

Origin of Product

United States

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